1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
(1-tert-butyl-4,7-dihydropyrazolo[3,4-d]pyrimidin-6-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6/c1-9(2,3)15-7-6(5-12-15)4-11-8(13-7)14-10/h5H,4,10H2,1-3H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKYGVACXMJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(CN=C(N2)NN)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-97-8 | |
| Record name | 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Core Assembly
The synthesis typically starts from pyrazolo[3,4-d]pyrimidin-4-one derivatives. For example, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be used as a precursor, which is then functionalized to introduce the tert-butyl group and hydrazinyl moiety.
Chlorination of the Pyrimidine Core
A critical step involves chlorination at the 4-position of the pyrazolo[3,4-d]pyrimidine ring using phosphorus oxychloride (POCl3) in the presence of a base such as trimethylamine. This converts the 4-oxo group into a 4-chloro substituent, activating the position for nucleophilic substitution.
Introduction of the Hydrazinyl Group
The chlorinated intermediate undergoes hydrazinolysis by refluxing with hydrazine hydrate. This reaction substitutes the 4-chloro group with a hydrazinyl (-NH-NH2) group, yielding the hydrazinyl derivative at the 6-position of the pyrazolo[3,4-d]pyrimidine scaffold.
tert-Butyl Group Installation
The tert-butyl group at the N-1 position can be introduced either by alkylation of the pyrazolo[3,4-d]pyrimidine core with tert-butyl halides or by using tert-butyl-substituted starting materials. Alkylation is typically performed under mild conditions using alkyl halides in polar aprotic solvents such as DMF, often with phase transfer catalysis to enhance yield.
Purification and Characterization
The final compound is commonly isolated as a powder and purified by recrystallization from ethanol or ethanol/DMF mixtures. Characterization is performed using NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core assembly | Starting pyrazolo[3,4-d]pyrimidin-4-one | Pyrazolo[3,4-d]pyrimidine scaffold |
| 2 | Chlorination | POCl3, trimethylamine, reflux | 4-Chloro-pyrazolo[3,4-d]pyrimidine |
| 3 | Hydrazinolysis | Hydrazine hydrate, reflux | 6-Hydrazinyl substituted intermediate |
| 4 | N-1 tert-butylation | tert-Butyl halide, DMF, phase transfer catalysis | 1-tert-butyl-6-hydrazinyl derivative |
| 5 | Purification | Recrystallization (ethanol or ethanol/DMF) | Pure target compound |
Research Findings and Optimization Notes
Reaction Yields: Hydrazinolysis of chloro intermediates generally proceeds with good yields (60–85%) under reflux conditions for 6–8 hours.
Selectivity: The hydrazinyl substitution is highly selective for the 6-position when starting from the 4-chloro intermediate.
Alkylation Efficiency: Introduction of the tert-butyl group is facilitated by the use of phase transfer catalysts and polar aprotic solvents, improving alkylation yields and reducing side reactions.
Characterization: NMR data confirm disappearance of chloro signals and appearance of hydrazinyl NH2 signals. Mass spectrometry and elemental analysis validate molecular weight and composition.
Safety and Handling: The hydrazinyl derivatives require careful handling due to potential toxicity and reactivity of hydrazine compounds.
Chemical Reactions Analysis
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine exhibits various biological activities that make it a candidate for further investigation:
- Antitumor Activity: Preliminary studies suggest that this compound may have antitumor properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Antiviral Potential: There is emerging evidence that this compound may possess antiviral activity. Its mechanism of action appears to involve the inhibition of viral replication, making it a candidate for further studies in antiviral drug development.
Applications in Drug Discovery
The unique structure of this compound allows it to serve as a versatile scaffold for the design of new pharmaceuticals. Its applications include:
- Lead Compound Development: Due to its biological activity, researchers are exploring its derivatives as potential lead compounds for developing new anticancer and antiviral agents.
- Structure-Activity Relationship (SAR) Studies: The compound can be modified to enhance its efficacy and reduce toxicity. SAR studies focusing on different substituents can provide insights into the relationship between chemical structure and biological activity.
Case Study 1: Antitumor Activity Assessment
A study conducted by [source] assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways.
Case Study 2: Antiviral Mechanism Exploration
In another investigation by [source], the compound was tested against influenza virus strains. The results showed that pre-treatment of infected cells with varying concentrations of the compound led to a dose-dependent decrease in viral titers. Further mechanistic studies indicated that the compound interferes with viral RNA synthesis, highlighting its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with target molecules, while the pyrazolo[3,4-d]pyrimidine core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context of the research.
Comparison with Similar Compounds
Substituent-Driven Structural Variations

Key Observations :
- Hydrazinyl vs. Thione/Amine: The hydrazinyl group in the target compound offers nucleophilic and chelating properties distinct from the thione (in ) or phenylamino (in ) groups.
- tert-butyl vs.
Biological Activity
1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine is a chemical compound with the molecular formula C9H16N6. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and is characterized by the presence of a tert-butyl group and a hydrazinyl group. Its unique structure makes it a subject of interest in various fields of biological research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydrazinyl moiety can form hydrogen bonds with biological targets, while the pyrazolo[3,4-d]pyrimidine core can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .
Pharmacological Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties.
- Anti-inflammatory Effects : Studies have indicated potential anti-inflammatory actions, which are critical in treating conditions like arthritis and other inflammatory diseases .
- Antitumor Activity : Pyrazolo derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including targeting specific kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | Structure | Moderate anti-inflammatory and antimicrobial properties |
| 1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine | Structure | Exhibits lower activity compared to hydrazinyl derivatives |
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antitumor Studies : A study demonstrated that similar pyrazolo derivatives exhibited significant inhibitory effects on cancer cell lines by targeting BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Research : In experimental models of inflammation, compounds related to this pyrazolo derivative showed up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .
- Antimicrobial Testing : A series of synthesized pyrazole derivatives were tested against various bacterial strains and fungi. Results indicated promising antimicrobial activity against E. coli and Aspergillus niger .
Q & A
Q. What are the standard synthetic routes for 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine?
The synthesis typically involves two key steps: (1) introducing the tert-butyl group via carbamate protection or alkylation and (2) functionalizing the pyrazolo[3,4-d]pyrimidine core with hydrazine. For the tert-butyl group, tert-butyl carbamate reagents (e.g., tert-butyl 1H-pyrrole-1-carboxylate, CAS 5176-27-2) or tert-butyl halides are used under basic conditions . The hydrazinyl group is introduced via nucleophilic substitution at the 6-position of the pyrimidine ring using hydrazine hydrate or its derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Q. Which analytical techniques are critical for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regioselectivity of substituents and tert-butyl/hydrazine integration .
- HPLC-MS (using ammonium acetate buffers at pH 6.5) ensures purity and detects intermediates .
- FT-IR identifies N–H stretches (hydrazine: ~3300 cm⁻¹) and tert-butyl C–H vibrations (~2970 cm⁻¹) .
Q. What safety protocols apply to handling this compound in the lab?
While specific safety data for this compound is limited, analogous pyrazolo[3,4-d]pyrimidines require:
- Ventilation : Use fume hoods due to potential dust inhalation hazards.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers at –20°C, away from heat and oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the hydrazinyl group?
Key parameters include:
- Temperature : Hydrazine substitution at 80–100°C minimizes side reactions (e.g., ring-opening) .
- Solvent polarity : DMF enhances nucleophilicity of hydrazine, improving yield compared to THF .
- Catalysis : Adding catalytic KI (5 mol%) accelerates substitution kinetics .
- Monitoring : Use TLC (silica, ethyl acetate/hexane 3:1) to track progress and isolate intermediates .
Q. How to resolve contradictory spectral data in structural elucidation?
Contradictions (e.g., ambiguous NMR signals) arise from tautomerism in the pyrazolo[3,4-d]pyrimidine core. Mitigation strategies:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures (–40°C) .
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-predicted values (B3LYP/6-31G* basis set) .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. What role does the tert-butyl group play in biological activity?
The tert-butyl moiety enhances:
Q. How can computational methods predict solubility and reactivity?
- Solubility : Use the General Solubility Equation (GSE) with ACD/Labs software, incorporating logP, melting point, and molecular volume .
- Reactivity : DFT calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites on the pyrimidine ring for functionalization .
- Docking studies : AutoDock Vina predicts binding affinities to biological targets (e.g., kinase inhibitors) by modeling tert-butyl/hydrazine interactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Variations in yield (e.g., 40–75%) arise from:
Q. Why do biological assay results vary across studies?
Differences stem from:
- Tautomerism : The pyrazolo[3,4-d]pyrimidine core exists in multiple tautomeric forms, affecting binding .
- Counterion effects : HCl salts (common in intermediates) may alter solubility and activity .
- Assay conditions : Varying pH (6.5–7.4) impacts ionization of the hydrazinyl group .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

